molecular formula C8H4Cl2F3NO B1643409 2,3-Dichloro-6-(trifluoromethyl)benzamide CAS No. 186517-38-4

2,3-Dichloro-6-(trifluoromethyl)benzamide

Cat. No. B1643409
M. Wt: 258.02 g/mol
InChI Key: IHHADVHBMLGPSS-UHFFFAOYSA-N
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Patent
US06054605

Procedure details

To a solution of 250 g of 2,3-dichloro-6-trifluoromethylbenzoic acid in 2 liters of benzene was added 5 drops of pyridine and 172 g of thionyl chloride and then the mixture was heated at reflux for 22 hours. After cooling down, the solution was concentrated under reduced pressure, and 2,3-dichloro-6-trifluoromethylbenzyl chloride obtained was added into 1 liter of 28% aqueous ammonia solution, which has been cooled down to 5° C. over 10 minutes with stirring. Then, the solution was further stirred for 1 hour at room temperature. The reaction mixture was extracted with ethyl acetate, and the extract was washed with water and then with saturated saline solution, and was dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude crystals obtained were washed with n-hexane and then filtered to give 229 g of the title compound(mp. 118-20° C.).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4](O)=[O:5].S(Cl)(Cl)=O.[NH3:20]>C1C=CC=CC=1.N1C=CC=CC=1>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4]([NH2:20])=[O:5]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1Cl)C(F)(F)F
Name
Quantity
172 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure, and 2,3-dichloro-6-trifluoromethylbenzyl chloride
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
Then, the solution was further stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated saline solution, and was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude crystals obtained
WASH
Type
WASH
Details
were washed with n-hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N)C(=CC=C1Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 229 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.